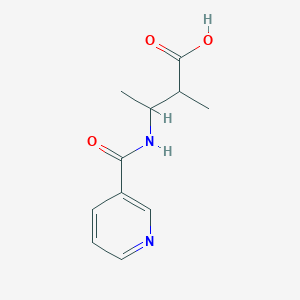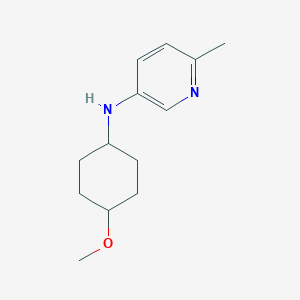
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid, also known as MPB or A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.
作用机制
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid activates AMPK by binding to its regulatory subunit, leading to a conformational change that allows AMPK to be phosphorylated by upstream kinases. This phosphorylation activates AMPK, which then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. The activation of these targets leads to an increase in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound increases glucose uptake and fatty acid oxidation in skeletal muscle and adipocytes. In vivo studies have shown that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid in lab experiments is its specificity for AMPK activation. Unlike other activators of AMPK, such as AICAR and metformin, this compound does not activate other kinases or affect cellular energy levels. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of this compound is complex and yields are relatively low, which can limit its availability for research purposes.
未来方向
Future research on 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid could focus on its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. Additionally, studies could investigate the effects of this compound on other physiological systems, such as the immune system and the central nervous system. The development of more efficient synthesis methods for this compound could also increase its availability for research purposes.
合成方法
The synthesis of 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid involves several steps, starting with the reaction of 3-pyridinecarboxylic acid with 2-methyl-3-oxobutanoic acid in the presence of thionyl chloride and dimethylformamide to yield 2-methyl-3-(pyridine-3-carbonyl)butanoic acid. This intermediate is then coupled with 2-aminoacetophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form the final product, this compound. The yield of this synthesis method is approximately 40%.
科学研究应用
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, liver, and adipose tissue. This compound also activates fatty acid oxidation and inhibits lipogenesis, leading to a decrease in lipid accumulation in liver and adipose tissue. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
2-methyl-3-(pyridine-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(15)16)8(2)13-10(14)9-4-3-5-12-6-9/h3-8H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWUHDZZCCHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)


![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)


![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
